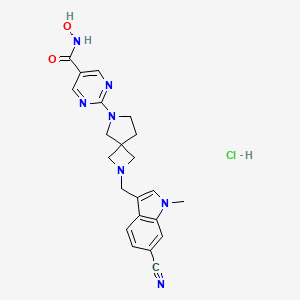

Hdac1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24ClN7O2 |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |

InChI Key |

NPDHHPIUUWFZPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hdac1-IN-3 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of HDAC1 Inhibitors

Executive Summary

Histone deacetylase 1 (HDAC1) is a crucial enzyme in epigenetic regulation, primarily through the deacetylation of lysine residues on histones and other non-histone proteins. This activity leads to chromatin condensation and transcriptional repression. Inhibition of HDAC1 has emerged as a promising therapeutic strategy, particularly in oncology. While a specific compound designated "Hdac1-IN-3" is not prominently documented in publicly available scientific literature, this guide provides a comprehensive overview of the mechanism of action of selective HDAC1 inhibitors, leveraging data from well-characterized molecules. This document details the molecular mechanisms, summarizes quantitative data for representative inhibitors, outlines key experimental protocols, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Core Mechanism of Action of HDAC1 Inhibitors

The primary mechanism of action for HDAC inhibitors (HDACis) involves the blockage of the catalytic activity of HDAC enzymes.[1][2] HDAC1, a class I HDAC, is a zinc-dependent deacetylase.[3][4] Inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the rim of the active site, providing specificity and potency.[1]

By inhibiting HDAC1, these molecules prevent the removal of acetyl groups from lysine residues on histone tails. The accumulation of acetyl groups neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, ultimately resulting in the expression of previously silenced genes.[2][5]

Beyond histone deacetylation, HDAC1 also targets a variety of non-histone proteins, including transcription factors like p53.[6] Inhibition of HDAC1 can therefore lead to the hyperacetylation of these proteins, altering their stability, localization, and activity, and contributing to the inhibitor's overall cellular effect.[5] For instance, HDAC1-mediated deacetylation of p53 is associated with its degradation, so HDAC1 inhibition can lead to p53 stabilization and activation of apoptosis.[6]

Recent studies have also identified that HDAC1, along with HDAC2 and HDAC3, can act as a "delactylase," removing lysine lactylation modifications from histones.[1][7][8][9] This newly discovered function suggests that HDAC1 inhibitors may also impact cellular metabolism and gene regulation through the modulation of histone lactylation.

Quantitative Data for Representative HDAC1 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized HDAC inhibitors with significant activity against HDAC1. It is important to note that selectivity varies, with some inhibitors targeting multiple HDAC isoforms.

| Compound Name | Type | IC50 (HDAC1) | Other Notable Targets (IC50) | Reference |

| Mocetinostat (MGCD0103) | Class I Selective | 0.15 µM | HDAC2, HDAC3, HDAC11 (2- to 10-fold less potent) | [10][11] |

| Entinostat (MS-275) | Class I Selective | 0.51 µM | HDAC3 (1.7 µM) | [10][11][12] |

| Romidepsin (FK228) | Pan-HDACi | 36 nM | HDAC2 (47 nM) | [11] |

| Tacedinaline (CI994) | Class I Selective | 0.9 µM | HDAC2 (0.9 µM), HDAC3 (1.2 µM) | [10] |

| TTA03-107 | HDAC1 Selective | Not specified | Selective for HDAC1 | [13] |

| JAK/HDAC-IN-3 | Dual Inhibitor | 0.43 µM | JAK2 (25.36 nM) | [14] |

| PI3K/HDAC-IN-3 | Dual Inhibitor | 172 nM | PI3Kα (0.23 nM) | [15] |

Key Signaling Pathways Modulated by HDAC1 Inhibition

HDAC1 is a component of several large multiprotein co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylase), and Co-REST (Co-repressor for RE1-silencing transcription factor).[3][6] Through its involvement in these complexes, HDAC1 influences numerous critical signaling pathways. Inhibition of HDAC1 can therefore have pleiotropic effects on cellular function.

Cell Cycle and Apoptosis Regulation

A key mechanism by which HDAC1 inhibitors exert their anti-cancer effects is through the induction of cell cycle arrest and apoptosis.[5] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21.[5] The diagram below illustrates a simplified pathway.

References

- 1. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 5. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 6. HDAC1 - Wikipedia [en.wikipedia.org]

- 7. Class I histone deacetylases (HDAC1-3) are histone lysine delactylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Class I histone deacetylases (HDAC1-3) are histone lysine delactylases [knowledge.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors [mdpi.com]

- 13. A Novel HDAC1-Selective Inhibitor Attenuates Autoimmune Arthritis by Inhibiting Inflammatory Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

The Genesis of Selective HDAC1/3 Inhibition: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of isoform-selective HDAC inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects. This technical guide provides an in-depth overview of the discovery and synthesis of selective inhibitors targeting HDAC1 and HDAC3, two class I isoforms with distinct yet overlapping roles in cellular function. While a specific compound designated "Hdac1-IN-3" is not prominently documented in publicly available scientific literature, this document synthesizes the current strategies and methodologies employed in the development of potent and selective HDAC1/3 inhibitors, serving as a comprehensive resource for researchers in the field.

The Rationale for Targeting HDAC1 and HDAC3

HDAC1 and HDAC3 are integral components of large multi-protein co-repressor complexes. HDAC1 is primarily found in the Sin3A and NuRD complexes, while HDAC3 is the catalytic subunit of the NCoR/SMRT complex. Both enzymes play crucial roles in regulating gene expression through the deacetylation of histone and non-histone proteins. Their inhibition can lead to chromatin relaxation and the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[1] Dual inhibition of HDAC1 and HDAC3 has shown synergistic effects in some cancer models, while selective inhibition is sought to dissect their individual functions and reduce toxicity.

Discovery Strategies for Selective HDAC1/3 Inhibitors

The discovery of selective HDAC1/3 inhibitors typically follows a structured workflow, beginning with target validation and culminating in lead optimization.

Target Validation and Assay Development

The initial step involves confirming the role of HDAC1 and/or HDAC3 in a specific disease context. High-throughput screening (HTS) is then employed to identify initial hit compounds. A variety of biochemical and cell-based assays are utilized:

-

Biochemical Assays: These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HDAC1 and HDAC3. A common method involves the use of a fluorogenic substrate which, upon deacetylation by the HDAC enzyme, is cleaved by a developer to produce a fluorescent signal.

-

Cell-Based Assays: These assays assess the ability of a compound to induce histone hyperacetylation or inhibit cell proliferation in cancer cell lines known to be sensitive to HDAC inhibition. Western blotting for acetylated histones (e.g., Ac-H3, Ac-H4) and cell viability assays (e.g., MTT, CellTiter-Glo) are standard protocols.

Hit-to-Lead and Lead Optimization

Promising hits from HTS are subjected to medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This process involves iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationship (SAR) studies.[2]

Key Chemical Scaffolds for HDAC1/3 Inhibition

Several chemical classes have been explored for the development of selective HDAC1/3 inhibitors. The typical pharmacophore for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the surface of the enzyme.[3]

-

N-Hydroxycinnamamides: This class of compounds has yielded potent dual HDAC1/3 inhibitors with oral antitumor activity.[4]

-

Benzamides: Derivatives of 2-aminobenzamide have been shown to be highly selective and potent HDAC3 inhibitors.[5]

-

Cyclic α/β-Tetrapeptides: These macrocyclic structures can be modified to achieve varying degrees of selectivity for different HDAC isoforms, including HDAC1 and HDAC3.

-

Isatin-based Caps: Novel inhibitors incorporating isatin-based cap groups have demonstrated moderate selectivity for HDAC1.[6]

-

Salicylamides: This novel zinc-binding group has been utilized to develop class I selective HDAC inhibitors.[3]

Quantitative Data on Selective HDAC1/3 Inhibitors

The following tables summarize the inhibitory activities of representative selective HDAC1 and HDAC3 inhibitors from the literature.

| Compound Class | Representative Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| N-Hydroxycinnamamide | Compound 11r | 11.8 | 3.9 | [4] |

| 2-Substituted Benzamide | Compound 16 | >10,000 | 29 | [5] |

| Isatin-based | Compound 9n | 32 | 311 | [6] |

| Salicylamide | Compound 5 | 22,200 | 7,900 | [3] |

| HDAC1/2/3 Selective | Compound 2-1 | ~1000 | ~1000 | [7] |

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols

General HDAC Enzymatic Assay Protocol

-

Enzyme and Substrate Preparation: Recombinant human HDAC1 or HDAC3 is diluted in assay buffer. A fluorogenic acetylated peptide substrate is also prepared in assay buffer.

-

Compound Incubation: The test compound is serially diluted and pre-incubated with the HDAC enzyme in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Reaction Development: After a defined incubation period, a developer solution containing a protease is added to cleave the deacetylated substrate, releasing the fluorophore.

-

Signal Detection: The fluorescence intensity is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Histone Acetylation

-

Cell Treatment: Cancer cells are treated with the test compound for a specified duration.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Discovery Workflow and Signaling Pathway

General Drug Discovery Workflow for HDAC Inhibitors

References

- 1. [PDF] Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) | Semantic Scholar [semanticscholar.org]

- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Functional Landscape of HDAC1 Inhibition: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Hdac1-IN-3." This guide, therefore, provides a comprehensive overview of the function of Histone Deacetylase 1 (HDAC1) and the established mechanisms of its inhibitors, which would be the expected functional context for a molecule named this compound.

Core Function of HDAC1

Histone Deacetylase 1 (HDAC1) is a crucial enzyme that plays a pivotal role in the regulation of eukaryotic gene expression.[1] It belongs to the class I family of HDACs, which are zinc-dependent enzymes.[2][3] The primary function of HDAC1 is to catalyze the removal of acetyl groups from the lysine residues of histones.[4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby generally resulting in transcriptional repression.[4]

HDAC1 does not function in isolation but is a key component of several large multiprotein co-repressor complexes, including the Sin3, NuRD (Nucleosome Remodeling and Deacetylase), and CoREST (Co-repressor for RE1-silencing transcription factor) complexes.[5][6] These complexes are recruited to specific gene promoters by various DNA-binding transcription factors, allowing for targeted gene silencing.[7]

Beyond its role in histone deacetylation, HDAC1 also deacetylates a variety of non-histone proteins, including transcription factors like p53, STAT3, and NF-kappaB.[1][4][5] This post-translational modification can modulate the activity, stability, and subcellular localization of these proteins, thereby influencing a wide range of cellular processes such as cell proliferation, differentiation, and apoptosis.[1][4]

Mechanism of Action of HDAC1 Inhibitors

HDAC1 inhibitors are a class of small molecules that block the enzymatic activity of HDAC1. The general mechanism of action involves the inhibitor binding to the zinc ion within the catalytic domain of the HDAC enzyme, which obstructs the access of the substrate to the active site.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure and the reactivation of silenced genes, including tumor suppressor genes.[4][8]

The functional consequences of HDAC1 inhibition are multifaceted and include:

-

Transcriptional Regulation: Re-expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]

-

Non-Histone Protein Acetylation: Increased acetylation of non-histone proteins, affecting their function. For example, acetylation of tubulin, primarily by HDAC6 but also influenced by class I HDACs, can disrupt microtubule dynamics.[3]

-

DNA Damage Response: HDAC1 is recruited to sites of DNA double-strand breaks, and its inhibition can impair DNA repair pathways.[3]

Key Signaling Pathways Modulated by HDAC1 Inhibition

The inhibition of HDAC1 can impact several critical signaling pathways within the cell.

Caption: Signaling pathways modulated by HDAC1 inhibition.

Quantitative Data on HDAC Inhibitors

The following table summarizes representative inhibitory concentrations (IC50) for well-characterized HDAC inhibitors against Class I HDACs. These values are indicative of the potency that would be determined for a novel inhibitor like this compound.

| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference Compound Class |

| Vorinostat (SAHA) | 2 | 20 | 2 | Pan-HDAC Inhibitor |

| Romidepsin (FK228) | 1.1 | 2.2 | 16 | Class I Selective |

| Entinostat (MS-275) | 100 | 300 | 1000 | Class I Selective |

| Apicidin | 0.7 | 0.6 | 2.1 | Class I Selective |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The evaluation of a novel HDAC1 inhibitor such as this compound would involve a series of in vitro and in vivo experiments to characterize its potency, selectivity, and cellular effects.

In Vitro HDAC Activity Assay

Objective: To determine the IC50 of an inhibitor against purified HDAC enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used. A common substrate is a fluorogenic peptide, such as the Fluor de Lys® substrate.

-

Assay Procedure:

-

The inhibitor is serially diluted in assay buffer.

-

The HDAC enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

-

Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis of Histone Acetylation

Objective: To assess the effect of the inhibitor on histone acetylation in cells.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured and treated with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability Assay

Objective: To determine the effect of the inhibitor on the proliferation of cancer cells.

Methodology:

-

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of inhibitor concentrations.

-

MTT or MTS Assay:

-

After the desired treatment period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

The plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.

-

A solubilizing agent is added (for MTT), and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Experimental Workflow for Characterizing an HDAC1 Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC1 inhibitor.

Caption: Preclinical evaluation workflow for an HDAC1 inhibitor.

References

- 1. HDAC1 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Requirement of histone deacetylase1 (HDAC1) in signal transducer and activator of transcription 3 (STAT3) nucleocytoplasmic distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. sdbonline.org [sdbonline.org]

- 8. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

Navigating the Chemical Landscape of HDAC1 Inhibition: A Technical Guide to Structure-Activity Relationships

Disclaimer: Publicly available information on a specific compound designated "Hdac1-IN-3" is limited. Therefore, this guide will utilize a well-documented series of histone deacetylase 1 (HDAC1) inhibitors to provide an in-depth analysis of their structure-activity relationships (SAR), experimental protocols, and the underlying principles of HDAC1 inhibition. This approach will equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core concepts applicable to the design and optimization of novel HDAC1 inhibitors.

Introduction to Histone Deacetylase 1 (HDAC1) as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[1] The HDAC family is divided into four classes based on their sequence homology, with HDAC1 belonging to Class I, which are primarily localized in the nucleus.[2]

Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, where the aberrant silencing of tumor suppressor genes is a common event.[1] Consequently, inhibitors of HDACs have emerged as a promising class of therapeutic agents. By blocking the enzymatic activity of HDACs, these inhibitors can restore the acetylation of histones and other proteins, leading to the reactivation of silenced genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] HDAC1, in particular, is overexpressed in several types of cancer, making it a key target for anti-cancer drug development.[1]

The Pharmacophore Model of HDAC Inhibitors

A general pharmacophore model for HDAC inhibitors consists of three key components:

-

Zinc-Binding Group (ZBG): This functional group chelates the zinc ion (Zn²⁺) located at the active site of the HDAC enzyme, which is essential for its catalytic activity.[4] Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.[5]

-

Linker: This is a typically hydrophobic chain that connects the ZBG to the cap group and occupies a hydrophobic channel within the enzyme's active site.[4]

-

Cap Group: This is a surface recognition moiety, often an aromatic or heteroaromatic ring system, that interacts with residues at the rim of the active site, contributing to the inhibitor's potency and selectivity.[4]

The following diagram illustrates this general pharmacophore model.

Caption: General pharmacophore model of an HDAC inhibitor.

Structure-Activity Relationship (SAR) of a Representative Ligustrazine-Based HDAC1/2 Inhibitor Series

To illustrate the principles of SAR in HDAC1 inhibitor design, we will examine a series of compounds that utilize ligustrazine as a novel cap moiety.[6] The following table summarizes the inhibitory activities (IC₅₀ values) of these compounds against HDAC1 and HDAC2.

| Compound ID | Linker Length (n) | Zinc-Binding Group (ZBG) | HDAC1 IC₅₀ (nM)[6] | HDAC2 IC₅₀ (nM)[6] |

| 7a | 5 | Hydrazide | 114.3 | 53.7 |

| 7b | 6 | Hydrazide | 200.5 | 150.2 |

| 7c | 7 | Hydrazide | 350.1 | 205.4 |

| 8a | 5 | Hydroxamic Acid | 1790.6 | 180.3 |

| 8b | 5 | Hydrazide (meta-substituted) | 1800.2 | 114.8 |

Analysis of Structure-Activity Relationships:

-

Effect of Linker Length: A comparison of compounds 7a , 7b , and 7c reveals that increasing the linker length from five to seven methylene units leads to a decrease in inhibitory activity against both HDAC1 and HDAC2.[6] This suggests that a shorter linker provides a more optimal fit within the active site channel.

-

Impact of the Zinc-Binding Group: The replacement of the hydrazide ZBG in 7a with a hydroxamic acid in 8a resulted in a significant drop in potency against HDAC1, while the activity against HDAC2 was less affected.[6] This highlights the sensitivity of HDAC1 to the nature of the zinc-chelating moiety.

-

Influence of Substitution Pattern: Shifting the position of the linker and ZBG from the para-position (7a ) to the meta-position (8b ) on the phenyl ring dramatically reduced the inhibitory activity against HDAC1.[6] This indicates that the geometry of the inhibitor and its orientation within the active site are critical for potent HDAC1 inhibition.

The following diagram illustrates the core scaffold and the modification points discussed in this SAR analysis.

Caption: Key modification points in the ligustrazine-based HDAC inhibitor series.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize HDAC inhibitors.

Synthesis of Ligustrazine-Based HDAC Inhibitors

The synthesis of the target compounds generally involves a multi-step process. A key intermediate is first synthesized, which is then coupled with the desired zinc-binding group precursor. For the ligustrazine-based series, the synthesis can be summarized as follows:

-

Synthesis of the Ligustrazine-Phenyl Linker Intermediate: This typically involves a coupling reaction between a functionalized ligustrazine derivative and a phenyl-containing linker.

-

Coupling with the Zinc-Binding Group: The intermediate from the previous step is then reacted with either hydrazine hydrate to form the hydrazide ZBG or hydroxylamine for the hydroxamic acid ZBG.

The following workflow illustrates the general synthetic strategy.

Caption: General synthetic workflow for ligustrazine-based HDAC inhibitors.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms is typically determined using a fluorometric assay.

Principle: The assay measures the enzymatic activity of a recombinant HDAC enzyme on a fluorogenic substrate. The substrate is a peptide containing an acetylated lysine residue and a fluorescent reporter group that is quenched. Upon deacetylation by the HDAC enzyme, a developer solution cleaves the deacetylated peptide, releasing the fluorescent group and generating a signal that is proportional to the enzyme's activity. The presence of an inhibitor reduces the signal.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC2 enzymes and the fluorogenic substrate are prepared in an assay buffer.

-

Compound Incubation: The test compounds are serially diluted and incubated with the HDAC enzyme for a predefined period.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Signal Development: After a set incubation time, the developer solution is added to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Antiproliferative Activity (MTT Assay):

The effect of HDAC inhibitors on the proliferation of cancer cell lines is commonly assessed using the MTT assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HT-29, SH-SY5Y) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the HDAC inhibitors for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their therapeutic effects through multiple mechanisms, primarily centered around the re-expression of silenced genes.

-

Histone Hyperacetylation: By inhibiting HDACs, these compounds lead to an accumulation of acetyl groups on histone tails. This "opens up" the chromatin structure, allowing transcription factors to access the DNA and reactivate the expression of tumor suppressor genes like p21, which in turn leads to cell cycle arrest.[1]

-

Acetylation of Non-Histone Proteins: HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53) and chaperone proteins.[1] Inhibition of HDACs can lead to the hyperacetylation and stabilization of these proteins, further contributing to anti-tumor effects such as the induction of apoptosis.[1]

The signaling pathway affected by HDAC inhibitors can be visualized as follows:

Caption: Simplified signaling pathway of HDAC inhibitor action.

Conclusion

The development of potent and selective HDAC1 inhibitors is a dynamic area of research with significant therapeutic potential. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the rational design of new chemical entities. The principles outlined in this guide, using a representative series of inhibitors, provide a foundational framework for professionals in the field of drug discovery to advance the development of next-generation HDAC-targeted therapies.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3117391 |CAS:1018673-42-1 Probechem Biochemicals [probechem.com]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of Hdac1-IN-3: An In-depth Technical Guide

A comprehensive analysis of the biological pathways, experimental data, and methodologies related to the selective Histone Deacetylase 1 (HDAC1) inhibitor, Hdac1-IN-3. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their activity is linked to a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis. Aberrant HDAC activity has been implicated in numerous diseases, most notably cancer, making them a significant target for therapeutic intervention. This compound is a novel and selective inhibitor of HDAC1, a member of the Class I HDAC family. This document provides a detailed overview of the biological pathways affected by this compound, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function.

Biological Pathways Affected by this compound

HDAC1 is a key regulator of several critical signaling pathways. By inhibiting HDAC1, this compound is predicted to modulate these pathways, leading to downstream effects on cellular function.

Cell Cycle Regulation

HDAC1 is known to repress the transcription of cell cycle inhibitors such as p21. Inhibition of HDAC1 by this compound is expected to lead to the upregulation of p21, resulting in cell cycle arrest, primarily at the G1/S checkpoint.[1][2]

Apoptosis

HDAC1 activity is generally associated with cell survival. By inhibiting HDAC1, this compound can induce apoptosis through the upregulation of pro-apoptotic genes and the acetylation of non-histone proteins involved in apoptotic pathways, such as p53.[1][3]

NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammation and cell survival. HDAC1 can deacetylate and thereby regulate the activity of NF-κB. Inhibition of HDAC1 can lead to the activation of the NF-κB signaling pathway.[4]

PI3K/PKC Signaling

The PI3K/PKC signaling pathway is involved in cell growth, proliferation, and survival. Studies on other HDAC inhibitors have shown that this pathway can be required for the activation of NF-κB in response to HDAC inhibition.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and other relevant HDAC1 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (HDAC1) | Data not available | ||

| IC₅₀ (HDAC2) | Data not available | ||

| IC₅₀ (HDAC3) | Data not available | ||

| Cell Proliferation EC₅₀ | Data not available | HCT116 | [5] |

Note: Specific quantitative data for this compound is not yet publicly available. The table structure is provided as a template for when such data becomes available. Data from similar HDAC1-selective inhibitors could be used for comparative analysis.

Table 2: Pharmacodynamic Markers of HDAC1 Inhibition

| Marker | Fold Change (Treatment vs. Control) | Tissue/Cell Type | Method | Reference |

| Acetyl-Histone H2B (K5) | Data not available | HCT116 | dMS | [6] |

| Acetyl-Histone H3 (K18) | Data not available | HCT116 | dMS | [6] |

| p21 mRNA expression | Data not available | Various | qRT-PCR | [2] |

Note: This table highlights markers identified for HDAC1 inhibition. Specific fold changes for this compound treatment would need to be experimentally determined.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of HDAC inhibitors.

Western Blotting for HDAC Expression and Histone Acetylation

Objective: To determine the levels of HDAC proteins and the acetylation status of histones in response to this compound treatment.

Procedure:

-

Prepare nuclear and cytosolic fractions from treated and untreated cells or tissues.

-

Homogenize samples in nuclear extraction buffer (0.32 M sucrose, 4 mM HEPES with protease inhibitors).

-

Centrifuge to separate cytoplasmic (supernatant) and nuclear (pellet) fractions.

-

Lyse the nuclear pellet with a buffer containing 0.5% NP-40.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against HDAC1, HDAC3, acetylated histones (e.g., Ac-H3K9, Ac-H4K12), and a loading control (e.g., Histone H3).

-

Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.[5][7]

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of this compound against specific HDAC enzymes.

Procedure:

-

Use recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.).

-

Prepare a reaction mixture containing the enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine and a fluorophore), and varying concentrations of this compound.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence generated by the deacetylated substrate.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell suspension using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and p21 gene expression, resulting in cell cycle arrest.

Experimental Workflow Diagram

Caption: A typical experimental workflow to assess the cellular effects of this compound.

References

- 1. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor apicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of histone deacetylase-1 selective histone modifications by differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene: INTERACTIVE ROLES OF MODIFIED HISTONES, HISTONE ACETYLTRANSFERASE, p300, AND Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

Hdac1-IN-3: A Technical Guide to a Selective HDAC1/3 Inhibitor and its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental validation, and mechanistic understanding of a representative selective Histone Deacetylase 1 (HDAC1) and HDAC3 inhibitor, herein referred to as Hdac1-IN-3. The reversible acetylation of histone proteins is a fundamental epigenetic mechanism governing gene expression, and its dysregulation is implicated in numerous diseases, most notably cancer.[1][2] HDAC1 and HDAC3, as core components of major co-repressor complexes, are key enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional silencing.[2][3] Selective inhibitors targeting these enzymes are therefore valuable tools for both basic research and therapeutic development.

Mechanism of Action: Reversing Transcriptional Repression

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) work in opposition to control the acetylation state of lysine residues on the N-terminal tails of histone proteins.[2][4] Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.[1]

HDAC1 and HDAC3 are Class I HDACs that are recruited to specific gene promoters by transcription factors, where they catalyze the removal of acetyl groups.[4][5] this compound, as a selective inhibitor, is designed to bind to the zinc-containing catalytic domain of HDAC1 and HDAC3, blocking their deacetylase activity.[6] This inhibition leads to an accumulation of acetylated histones (hyperacetylation) at target gene promoters, resulting in chromatin relaxation and the activation of gene expression for genes that were previously silenced.[1][6] This can induce various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, which are particularly relevant in the context of cancer therapy.[1]

Caption: Mechanism of HDAC1/3 inhibition by this compound.

Quantitative Data: Potency and Selectivity of Representative HDAC1/3 Inhibitors

The efficacy of an HDAC inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (which HDAC isoforms it targets). The following table summarizes the in vitro inhibitory activity (IC50 values) of several known HDAC inhibitors with selectivity for HDAC1 and HDAC3. This data is representative of the expected profile for a compound like this compound.

| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC8 (IC50, nM) | Class IIa HDACs (IC50, nM) | Reference |

| HDACi 4b | ~30 | ~750 | ~10 | ~720 | >10,000 | [7] |

| Apicidin | 110 | 110 | 110 | >10,000 | >10,000 | [8] |

| MGCD0103 | 100 | 200 | 1000 | >10,000 | >10,000 | [4] |

Note: IC50 values are approximate and can vary based on assay conditions. The data illustrates the principle of selectivity for Class I HDACs, particularly HDAC1 and HDAC3.

Experimental Protocols and Workflow

Validating the activity and mechanism of an HDAC inhibitor like this compound involves a series of in vitro and cellular assays.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene: INTERACTIVE ROLES OF MODIFIED HISTONES, HISTONE ACETYLTRANSFERASE, p300, AND Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Selective HDAC1 Inhibition on Non-Histone Proteins: A Technical Guide

Disclaimer: This technical guide addresses the effects of selective Histone Deacetylase 1 (HDAC1) inhibitors on non-histone proteins. The specific compound "Hdac1-IN-3" appears to be a research chemical with limited publicly available data regarding its specific effects on non-histone protein targets. Therefore, this document synthesizes information from studies using other well-characterized selective HDAC1 inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] While their role in histone modification and chromatin remodeling is well-established, the impact of HDACs on non-histone proteins is an area of growing interest, revealing their involvement in a wide array of cellular processes beyond transcriptional control.[1][2][3]

HDAC1, a member of the class I HDAC family, is a key regulator of cellular functions such as proliferation, differentiation, and apoptosis.[4] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1] Selective inhibition of HDAC1 has emerged as a promising therapeutic strategy. Understanding the downstream effects of HDAC1 inhibition on non-histone protein acetylation and function is critical for elucidating the mechanisms of action of these inhibitors and for the development of novel therapeutics.

This guide provides an in-depth overview of the effects of selective HDAC1 inhibitors on key non-histone proteins, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the involved signaling pathways and workflows.

Data Presentation: Effects of Selective HDAC1 Inhibition on Non-Histone Proteins

The following tables summarize the quantitative effects of selective HDAC1 inhibitors on the acetylation and functional outcomes of key non-histone protein targets.

| Target Protein | Inhibitor | Cell Line/System | Change in Acetylation | Functional Consequence | Reference |

| p53 | General HDACi (implying HDAC1) | Various cancer cell lines | Increased | Enhanced transcriptional activity, cell cycle arrest, apoptosis | [5] |

| STAT3 | Romidepsin (HDAC1/2 inhibitor) | Multiple Myeloma Cells | Not directly measured | Downregulation of STAT3 target genes (IRF4, PIM2) | [4] |

| IRF4 | MS-275 (Entinostat, Class I HDACi) | Multiple Myeloma Cells | Not directly measured | Transcriptional downregulation | [4] |

| PIM2 | MS-275 (Entinostat, Class I HDACi) | Multiple Myeloma Cells | Not directly measured | Transcriptional downregulation | [4] |

| SIAH2 | Romidepsin, Entinostat | MPN cells | Increased | Decreased protein stability | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to study the effects of HDAC1 inhibitors on non-histone proteins.

Cell Culture and Treatment with HDAC1 Inhibitors

-

Cell Lines: Select appropriate cell lines for the research question (e.g., cancer cell lines with known HDAC1 overexpression).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Dissolve the selective HDAC1 inhibitor in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the HDAC1 inhibitor or vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Western Blot Analysis for Protein Acetylation and Expression

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the acetylated form of the target protein (e.g., anti-acetyl-p53), the total form of the target protein, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation (IP) for Acetylation Analysis

-

Cell Lysis: Lyse inhibitor-treated and control cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for the target non-histone protein overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the acetylation status by Western blotting using an acetyl-lysine specific antibody.

Quantitative Mass Spectrometry for Proteome-wide Acetylation Profiling

-

Protein Extraction and Digestion: Extract proteins from inhibitor-treated and control cells and digest them into peptides using trypsin.

-

Acetylated Peptide Enrichment: Enrich for acetylated peptides from the total peptide mixture using antibodies that specifically recognize acetyl-lysine residues.

-

LC-MS/MS Analysis: Analyze the enriched acetylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in acetylation sites across the proteome.

-

Data Analysis: Use specialized software to identify the proteins and specific lysine residues that show altered acetylation levels upon HDAC1 inhibitor treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Involvement of HDAC1 and HDAC3 in the Pathology of Polyglutamine Disorders: Therapeutic Implications for Selective HDAC1/HDAC3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Novel antimyeloma therapeutic option with inhibition of the HDAC1-IRF4 axis and PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of a Novel HDAC1 Inhibitor (Hdac1-IN-3) in a Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework and protocols for the in vivo use of a hypothetical novel HDAC1 inhibitor, referred to as Hdac1-IN-3. As no specific data for a compound with this designation is publicly available, these guidelines are based on established practices for other class I histone deacetylase (HDAC) inhibitors. Researchers must determine the specific physicochemical properties, pharmacokinetics, and optimal dosage of this compound through empirical studies.

Introduction to HDAC1 and Its Inhibition

Histone deacetylase 1 (HDAC1) is a class I HDAC enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Dysregulation of HDAC1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[4][5] HDAC inhibitors aim to restore normal acetylation patterns, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells, or modulating inflammatory responses.[6][7]

This compound is a putative novel inhibitor of HDAC1. Its precise in vitro potency, isoform selectivity, and off-target effects should be thoroughly characterized before in vivo studies.

Preclinical Characterization of this compound

Prior to in vivo administration, a comprehensive in vitro characterization of this compound is essential. The following table summarizes key parameters that should be determined.

| Parameter | Experimental Method(s) | Importance |

| In Vitro Potency (IC50) | Biochemical assays using recombinant human HDAC1 enzyme.[8] | Determines the concentration of this compound required to inhibit 50% of HDAC1 enzymatic activity. |

| Isoform Selectivity | Profiling against a panel of recombinant HDAC isoforms (HDAC1-11).[8][9] | Assesses the specificity of this compound for HDAC1 over other HDACs to predict potential off-target effects. |

| Cellular Activity | Western blotting for histone acetylation (e.g., H3K9ac, H4K12ac) in treated cancer cell lines.[10] | Confirms the ability of this compound to penetrate cells and inhibit HDAC1 activity in a cellular context. |

| Anti-proliferative Activity | MTT or similar viability assays in a panel of cancer cell lines. | Evaluates the effect of this compound on cancer cell growth and viability. |

| Solubility | Kinetic and thermodynamic solubility assays in relevant solvents (e.g., PBS, DMSO, vehicle formulations). | Crucial for preparing stable and appropriate formulations for in vivo administration. |

| In Vitro Metabolism | Incubation with liver microsomes or hepatocytes. | Provides an early indication of the metabolic stability of the compound. |

In Vivo Application of this compound in a Mouse Model

The following protocols are generalized and should be adapted based on the specific mouse model and the determined properties of this compound.

Animal Models

The choice of mouse model is dependent on the therapeutic area of interest. Common models include:

-

Xenograft Models: Human cancer cell lines (e.g., urothelial carcinoma, acute myeloid leukemia) implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG).[7][9]

-

Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that spontaneously develop tumors or other disease phenotypes.

-

Disease Induction Models: Models where disease is induced through chemical or physical means (e.g., collagen-induced arthritis).[11]

Formulation and Administration of this compound

The formulation and route of administration will depend on the solubility and pharmacokinetic properties of this compound.

Table of Common Formulations and Administration Routes for HDAC Inhibitors:

| Formulation Vehicle | Route of Administration | Advantages | Disadvantages |

| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Intraperitoneal (IP) Injection | Good for compounds with moderate solubility; rapid absorption. | Potential for peritoneal irritation with repeated dosing. |

| 0.5% Methylcellulose in Water | Oral Gavage (PO) | Non-invasive; mimics clinical administration route. | Subject to first-pass metabolism; requires good oral bioavailability. |

| Saline with co-solvent (e.g., 10% Solutol HS 15) | Intravenous (IV) Injection | 100% bioavailability; precise dose delivery. | Technically more demanding; rapid clearance may occur. |

Protocol for Formulation Preparation (Example for IP Injection):

-

Dissolve the required amount of this compound in 100% DMSO to create a stock solution.

-

In a separate tube, mix the appropriate volumes of PEG300, Tween 80, and saline.

-

Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure complete dissolution.

-

The final concentration of DMSO should not exceed 5-10% of the total volume.

-

Prepare the formulation fresh daily or assess its stability for storage.

Dose-Finding and Toxicity Studies

A dose-escalation study is critical to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for efficacy studies.

Experimental Workflow for Dose-Finding Study:

Caption: Workflow for a dose-finding study to determine the MTD of this compound.

Efficacy Studies

Once a safe and potentially effective dose is established, efficacy studies can be initiated.

Protocol for a Subcutaneous Xenograft Efficacy Study:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (Vehicle control, this compound at one or more doses, positive control if available).

-

Treatment: Administer the designated treatments according to the determined schedule (e.g., daily, 5 days on/2 days off).

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.

-

Tissue Collection: Collect tumors and other relevant organs for pharmacodynamic and biomarker analysis.

Pharmacodynamic (PD) and Biomarker Analysis

PD studies are essential to confirm that this compound is engaging its target in vivo and to understand the downstream biological effects.

Signaling Pathway of HDAC1 Inhibition:

Caption: Simplified signaling pathway of HDAC1 inhibition leading to altered gene expression.

Table of Pharmacodynamic Assays:

| Assay | Sample Type | Purpose |

| Western Blot | Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs) | To measure levels of acetylated histones (e.g., pan-acetyl H3, pan-acetyl H4) and other acetylated proteins. |

| Immunohistochemistry (IHC) | Formalin-fixed, paraffin-embedded tumor tissue | To visualize the localization and intensity of acetylated histones and other biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) within the tumor microenvironment. |

| Quantitative PCR (qPCR) | RNA from tumor tissue | To measure changes in the expression of HDAC1 target genes, such as p21. |

| Flow Cytometry | Blood, bone marrow, or dissociated tumor tissue | To analyze cell cycle distribution and apoptosis in response to treatment. |

Protocol for Western Blot Analysis of Histone Acetylation:

-

Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and run on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop with an ECL substrate and image the blot.

-

Quantify band intensities and normalize to the loading control.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Example Table for Efficacy Study Results:

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | Daily, IP | 1520 ± 150 | - | +5.2 ± 1.5 |

| This compound | 25 | Daily, IP | 780 ± 95 | 48.7 | -3.1 ± 2.0 |

| This compound | 50 | Daily, IP | 450 ± 60 | 70.4 | -8.5 ± 2.5 |

| Positive Control | X | Per protocol | 510 ± 70 | 66.4 | -6.2 ± 1.8 |

Conclusion

The successful application of a novel HDAC1 inhibitor like this compound in a mouse model requires a systematic approach, beginning with thorough in vitro characterization, followed by careful in vivo dose-finding, efficacy, and pharmacodynamic studies. The protocols and guidelines provided here offer a comprehensive framework for researchers to design and execute these experiments, ultimately enabling the evaluation of this compound as a potential therapeutic agent. It is imperative to tailor these generalized protocols to the specific characteristics of this compound and the research question being addressed.

References

- 1. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class I histone deacetylases (HDAC1-3) are histone lysine delactylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role for histone deacetylase activity in HDAC1-mediated transcriptional repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

Application Notes and Protocols for In Vivo Studies with a Selective HDAC1 Inhibitor

A Note on "Hdac1-IN-3": Extensive searches for a specific histone deacetylase 1 (HDAC1) inhibitor designated "this compound" did not yield any identifiable compound with this name in the scientific literature. Therefore, these application notes and protocols have been developed using a well-characterized, selective HDAC1 and HDAC2 inhibitor, Compound 60 (Cpd-60) , as a representative molecule for in vivo studies targeting HDAC1. The provided data and protocols are based on published studies involving Compound 60 and are intended to serve as a comprehensive guide for researchers working with similar selective HDAC1 inhibitors.

I. Overview and Mechanism of Action

Histone deacetylase 1 (HDAC1) is a key epigenetic regulator that removes acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[1] HDAC1 is a component of several large multiprotein co-repressor complexes, including NuRD (Nucleosome Remodeling and Deacetylase), Sin3, and CoREST, which are crucial for regulating gene expression involved in cell proliferation, differentiation, and apoptosis.

Compound 60 is a potent, selective, and slow-binding benzamide-based inhibitor of HDAC1 and HDAC2.[2][3] Its inhibitory activity leads to the hyperacetylation of histones, which in turn alters gene expression. By inhibiting HDAC1, Compound 60 can modulate various cellular processes, making it a valuable tool for studying the biological roles of HDAC1 in various physiological and pathological contexts in vivo.

II. Quantitative Data Summary

The following tables summarize the in vitro potency and reported in vivo dosage and administration of Compound 60.

Table 1: In Vitro Potency of Compound 60

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| HDAC1 | 1 | Recombinant human enzyme, 180 min incubation | [3] |

| HDAC2 | 13 | Recombinant human enzyme, 180 min incubation | [3] |

| HDAC3 | 398 | Recombinant human enzyme, 180 min incubation | [3] |

Table 2: In Vivo Dosage and Administration of Compound 60 in Mice

| Animal Model | Dosage | Administration Route | Frequency | Study Duration | Vehicle | Reference |

| Wild-type mice | 45 mg/kg | Intraperitoneal (i.p.) | Daily | 1 week | Not specified | |

| B-ALL Xenograft | 30-45 mg/kg | Intraperitoneal (i.p.) | Daily | 14-18 days | Vehicle control |

III. Experimental Protocols

A. Preparation of Compound 60 for In Vivo Administration

Note: The specific vehicle used for in vivo administration of Compound 60 is not explicitly detailed in the reviewed literature. The following protocol describes a common and effective vehicle formulation for administering hydrophobic compounds, such as benzamide-based inhibitors, via intraperitoneal injection in mice. Researchers should always perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Materials:

-

Compound 60 powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG400), sterile, injectable grade

-

Saline (0.9% NaCl), sterile, injectable grade

Procedure:

-

Initial Solubilization: Weigh the required amount of Compound 60 powder in a sterile microcentrifuge tube. Add a minimal amount of DMSO to completely dissolve the powder. For example, start with 10% of the final desired volume as DMSO.

-

Addition of Co-solvent: Add PEG400 to the DMSO solution. A common ratio is to bring the volume up to 40-50% of the final volume with PEG400. Mix well by vortexing until the solution is clear.

-

Final Dilution: Slowly add sterile saline to the DMSO/PEG400 mixture to reach the final desired concentration and volume. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

-

Final Formulation Example (for a 10 mg/mL stock):

-

10% DMSO

-

40% PEG400

-

50% Saline (0.9% NaCl)

-

-

Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the prepared solution at 4°C for short-term use or at -20°C for longer-term storage. Before each use, allow the solution to come to room temperature and inspect for any precipitation.

B. In Vivo Administration Protocol in Mice

Animals:

-

Male or female mice (strain and age to be determined by the experimental design, e.g., C57BL/6, 8-10 weeks old).

-

Acclimatize animals for at least one week before the start of the experiment.

-

All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Procedure:

-

Dose Calculation: Calculate the volume of the Compound 60 solution to be injected based on the animal's body weight and the desired dose (e.g., 45 mg/kg). For a 25 g mouse and a 45 mg/kg dose, the total dose would be 1.125 mg. If using a 10 mg/mL solution, the injection volume would be 112.5 µL.

-

Administration:

-

Gently restrain the mouse.

-

Perform an intraperitoneal (i.p.) injection in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Use a sterile 27-30 gauge needle.

-

-

Frequency and Duration: Administer Compound 60 or the vehicle control daily for the specified duration of the study (e.g., 7 consecutive days).

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues of interest for downstream analysis (e.g., Western blot for histone acetylation, gene expression analysis, etc.).

IV. Visualizations

A. Experimental Workflow

Caption: Experimental workflow for in vivo studies with Compound 60.

B. HDAC1 Signaling Pathway

Caption: HDAC1 signaling in transcriptional regulation.

References

Application Notes and Protocols for Hdac1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac1-IN-3, also known as HDAC1/2-IN-3, is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2), with IC50 values in the low nanomolar range (0-5 nM for HDAC1 and 5-10 nM for HDAC2).[1][2][3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[4][5] This deacetylation leads to chromatin condensation and transcriptional repression.[4] By inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to changes in gene expression that can be explored for therapeutic applications, particularly in oncology.

Given its use in preclinical research, a thorough understanding of the solubility and stability of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its handling, storage, and analysis.

Quantitative Data Summary

The following tables summarize the known solubility and stability parameters for this compound.

Table 1: Solubility of this compound

| Solvent System | Concentration | Observations |

|---|---|---|

| DMSO | 100 mg/mL (231.72 mM) | Requires sonication for complete dissolution.[1][2][3] |

| 10% DMSO / 90% Corn Oil | 5 mg/mL (11.59 mM) | Requires sonication.[1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 5 mg/mL (11.59 mM) | Requires sonication.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 5 mg/mL (11.59 mM) | Requires sonication.[1] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1][2][3]

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Stability Period |

|---|---|---|

| Solid Powder | -20°C | 3 years |

| Solid Powder | 4°C | 2 years |

| In Solvent (e.g., DMSO) | -80°C | 6 months |

| In Solvent (e.g., DMSO) | -20°C | 1 month |

Mechanism of Action: HDAC1 Inhibition

HDAC1 is a key enzyme in the regulation of gene expression. It is often recruited to gene promoters as part of larger protein complexes (e.g., NuRD, Sin3, CoREST), where it removes acetyl groups from histones.[4] This action increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and resulting in a condensed, transcriptionally silent chromatin state. This compound inhibits this catalytic activity, leading to an accumulation of acetylated histones, a more open chromatin structure, and the activation of gene transcription.

Caption: Simplified pathway of HDAC1 action and its inhibition by this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO (newly opened)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using an analytical balance in a fume hood. For example, weigh 10 mg of the compound.

-

Transfer the powder to a sterile vial of appropriate volume.

-

Add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 100 mg/mL solution, add 100 µL of DMSO.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a bath sonicator and sonicate until the solid is completely dissolved, resulting in a clear solution. This may take several minutes.[1]

-

Visually inspect the solution against a light source to ensure no particulate matter remains.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Kinetic Solubility Assessment (Nephelometry)

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for cell-based assays.[6][7][8]

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well clear-bottom microplate

-

Nephelometer (or plate reader with light-scattering capability)

-

Multichannel pipette

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a separate 96-well plate (the "source plate").

-

Add a small, fixed volume (e.g., 2 µL) of each concentration from the source plate to the wells of a new 96-well assay plate. Include DMSO-only wells as a negative control.

-

Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.

-

Mix the contents of the wells thoroughly, typically by shaking the plate on a plate shaker for 1 minute.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).

-

Measure the light scattering (nephelometry) of each well using a plate reader.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline (DMSO control) is determined as the kinetic solubility limit.

Protocol for Stability Assessment in DMSO

This protocol outlines a method to evaluate the stability of this compound in DMSO under various storage conditions.[9][10][11]

Materials:

-

This compound DMSO stock solution

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Incubators or environmental chambers set to desired temperatures (e.g., 4°C, room temperature, 40°C)

-

Autosampler vials

Procedure:

-

Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Time-Zero Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution by HPLC to determine its initial purity and concentration. This serves as the baseline control.

-

Sample Storage: Aliquot the remaining stock solution into multiple vials. Store these vials under different conditions to be tested:

-